molecular formula C14H14N2O3S2 B12738358 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-48-0

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12738358
CAS No.: 214916-48-0
M. Wt: 322.4 g/mol
InChI Key: QRTJNKVYYLUNSP-UHFFFAOYSA-N
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Description

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using thioamide and hydrazine derivatives under acidic or basic conditions.

    Oxidation Reactions: Employing oxidizing agents to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Processing: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the dioxide functionality to the corresponding sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: May yield thiols or thioethers.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazines: Compounds with similar thiadiazine rings but different substituents.

    Thienopyridines: Compounds with a fused thiophene and pyridine ring system.

    Benzothiadiazines: Compounds with a benzene ring fused to a thiadiazine ring.

Uniqueness

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(phenylmethyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

214916-48-0

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

2-benzyl-4-ethyl-1,1-dioxothieno[2,3-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C14H14N2O3S2/c1-2-15-13-12(8-9-20-13)21(18,19)16(14(15)17)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

QRTJNKVYYLUNSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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